N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(23,13-10-11-13)12-21-19(22)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,13,18,23H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTCYGQUPWUWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The molecule can be dissected into two primary components:
- 9H-Xanthene-9-carboxylic acid : Serves as the aromatic core.
- 2-Cyclopropyl-2-hydroxypropylamine : Provides the stereochemical and functional complexity in the side chain.
Coupling these fragments via amide bond formation represents the final synthetic step. Each component requires independent synthesis, followed by purification and characterization.
Synthesis of 9H-Xanthene-9-Carboxylic Acid
Xanthene Core Construction
Xanthene derivatives are typically synthesized via acid-catalyzed cyclization of diaryl ethers or reduction of xanthones (xanthen-9-ones). The latter method is preferred for introducing substituents at the 9-position.
Reduction of Xanthone to Xanthene
Xanthone (1) undergoes Huang-Minlon reduction with hydrazine and potassium hydroxide under reflux to yield 9H-xanthene (2). Subsequent oxidation with potassium permanganate in acidic conditions generates 9H-xanthene-9-carboxylic acid (3):
$$
\text{Xanthone} \xrightarrow{\text{NH}2\text{NH}2, \text{KOH}} \text{9H-Xanthene} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{9H-Xanthene-9-carboxylic acid}
$$
Key Data :
Synthesis of 2-Cyclopropyl-2-Hydroxypropylamine
Cyclopropane Ring Formation
Cyclopropane-containing intermediates are synthesized via Simmons-Smith cyclopropanation or metal-catalyzed ring-closing metathesis . A practical approach involves reacting allylic alcohols with diiodomethane and a zinc-copper couple:
$$
\text{CH}2=\text{CHCH}2\text{OH} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{Cyclopropylmethanol}
$$
Optimization :
Hydroxylation and Amination
The cyclopropylmethanol derivative undergoes epoxidation with m-CPBA, followed by ring-opening with ammonia to yield 2-cyclopropyl-2-hydroxypropylamine:
$$
\text{Cyclopropylmethanol} \xrightarrow{\text{m-CPBA}} \text{Epoxide} \xrightarrow{\text{NH}_3} \text{2-Cyclopropyl-2-hydroxypropylamine}
$$
Reaction Conditions :
Amide Coupling Strategies
Activation of 9H-Xanthene-9-Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or mixed anhydride with ethyl chloroformate. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation.
Acyl Chloride Formation
$$
\text{9H-Xanthene-9-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{9H-Xanthene-9-carbonyl chloride}
$$
Coupling with 2-Cyclopropyl-2-Hydroxypropylamine
The acyl chloride reacts with the amine in dichloromethane (DCM) under basic conditions (triethylamine) to form the target amide:
$$
\text{9H-Xanthene-9-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide}
$$
Optimization :
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Steric Hindrance in Amidation
The cyclopropane group induces steric bulk, reducing coupling efficiency. Using HATU instead of EDCl improves yields by 15%.
Hydroxyl Group Protection
The hydroxyl group in the amine is protected as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by deprotection with TBAF:
$$
\text{Amine-OH} \xrightarrow{\text{TBSCl}} \text{Amine-OTBS} \xrightarrow{\text{HATU}} \text{Protected Amide} \xrightarrow{\text{TBAF}} \text{Deprotected Product}
$$
Industrial-Scale Considerations
Catalytic Efficiency
Sodium isobutoxide (5 mol%) in isobutanol solvent enhances reaction rates for cyclopropane intermediates, reducing processing time by 40%.
Solvent Recycling
Distillation of isobutanol from reaction mixtures achieves >90% recovery, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The xanthene core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution reactions on the xanthene core can produce a variety of substituted xanthene derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
A. Xanthene vs. Acridine Carboxamides
- Target Compound : The xanthene core lacks heteroatoms, contributing to a wider bandgap compared to acridine (which contains a nitrogen atom). This difference may reduce electron-deficient character, affecting applications in optoelectronics or binding interactions in biological systems .
- Acridine Analogs: describes N-substituted acridine-9-carboxamide hydrochlorides with aminoalkyl chains (e.g., propyl, butyl, pentyl).
B. Substituent Effects
- Cyclopropyl-Hydroxypropyl Group : The target compound’s substituent combines a strained cyclopropane ring with a hydroxyl group. This may increase steric hindrance and polarity compared to simpler alkyl chains, influencing solubility and metabolic stability.
- sec-Butyl Substituent : In N-(sec-butyl)-9H-xanthene-9-carboxamide (), the branched alkyl chain reduces polarity, leading to a predicted density of 1.138 g/cm³ and boiling point of 456.2°C. The absence of a hydroxyl group likely decreases aqueous solubility compared to the target compound .
Physicochemical Properties
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